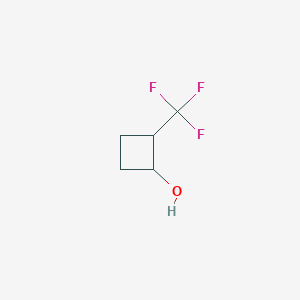

2-(Trifluoromethyl)cyclobutan-1-ol

Description

BenchChem offers high-quality 2-(Trifluoromethyl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4(3)9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYJHFOLPOHKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Trifluoromethylated Cyclobutane Motifs in Advanced Chemical Research

The incorporation of trifluoromethyl (CF3) groups and cyclobutane (B1203170) rings into molecules is a well-established strategy in medicinal chemistry and materials science. The CF3 group, with its high electronegativity and metabolic stability, can profoundly alter a molecule's lipophilicity, binding affinity, and pharmacokinetic profile. acs.orgbeilstein-journals.org Concurrently, the cyclobutane moiety imparts a constrained, three-dimensional geometry that is increasingly sought after as a bioisosteric replacement for more common groups like phenyl or tert-butyl functionalities. nih.gov

The combination of these two features in trifluoromethylated cyclobutane motifs offers several key advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. This can increase the half-life of drug candidates. nih.gov

Enhanced Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Studies have shown that replacing a tert-butyl group with a CF3-cyclobutane can increase the lipophilicity index (log D) by approximately 0.5 units. nih.gov

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring reduces the conformational flexibility of a molecule. nih.gov This can lead to higher binding affinity and selectivity for biological targets by locking the molecule into a more bioactive conformation.

Bioisosteric Replacement: Trifluoromethyl-cyclobutane units are being explored as unique bioisosteres for the tert-butyl group. While slightly larger sterically, this motif can preserve the original mode of bioactivity and, in some cases, enhance resistance to metabolic clearance. nih.gov

These properties make trifluoromethylated cyclobutanes valuable scaffolds in the design of new drugs and agrochemicals. nih.govluc.edu

Overview of Key Research Areas Pertaining to 2 Trifluoromethyl Cyclobutan 1 Ol

De Novo Cyclobutane Ring Formation Strategies

The construction of the cyclobutane core is a primary challenge in the synthesis of these targeted molecules. De novo strategies, which build the four-membered ring from acyclic precursors, are of paramount importance.

[2+2] Cycloaddition Reactions for Trifluoromethylated Cyclobutanol (B46151) Scaffolds

Among the most powerful methods for constructing cyclobutane rings are [2+2] cycloaddition reactions. nih.gov This approach involves the union of two doubly bonded systems to form a four-membered ring. Both photochemical and metal-catalyzed variants have been successfully employed for the synthesis of trifluoromethylated cyclobutanol scaffolds.

Photochemical [2+2] cycloadditions represent a classic and effective method for the synthesis of cyclobutane rings. acs.orgorganicreactions.org These reactions are typically initiated by the photoexcitation of one of the olefin partners, leading to the formation of a cyclobutane product. libretexts.orgyoutube.com The use of trifluoromethylated olefins in these reactions allows for the direct incorporation of the trifluoromethyl group into the cyclobutane framework.

Visible-light-induced diastereoselective [2+2] photocycloaddition has been demonstrated as a viable strategy for constructing trifluoromethylated cyclobutane scaffolds. acs.org This method offers a green and efficient route to these valuable compounds. Furthermore, light-induced [2+2] cycloadditions have been utilized to construct unique cyclobutane-fused pyridinyl sulfonyl fluorides. rsc.org The intramolecular version of this reaction has also been explored, providing access to complex bicyclic systems. nih.gov

Transition metal catalysis offers a versatile and often highly selective alternative to photochemical methods for [2+2] cycloadditions. researchgate.net Various transition metals, including nickel and rhodium, have been shown to effectively catalyze the formation of cyclobutane rings from appropriate precursors. researchgate.netwilliams.edunih.gov

A significant advancement in the synthesis of trifluoromethyl-substituted cyclobutanols is the nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of 1,4-alkynones. nih.govresearchgate.net This methodology provides access to alkenyl cyclobutanols containing a tetrasubstituted stereocenter with high enantioselectivities. nih.govresearchgate.net The reaction is initiated by an active Ni-H species, and the regioselectivity is controlled by a carbonyl-directed hydrometalation. nih.govthieme-connect.de The presence of fluorine atoms at the α-position to the carbonyl group is crucial for the success of this transformation. thieme-connect.de This method has been shown to be applicable to a broad range of substrates, delivering trifluoromethyl-containing spirocarbocycle skeletons in good yields. nih.govresearchgate.net

Table 1: Nickel-Catalyzed Asymmetric Cyclization of Alkynones

| Catalyst | Ligand | Substrate | Product Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Ni(OTs)₂·6H₂O | Chiral Ligand | 1,4-Alkynone | Up to 84% | Up to 98.5:1.5 | nih.govresearchgate.net |

This table summarizes the key aspects of the nickel-catalyzed asymmetric syn-hydrometalative cyclization for the synthesis of alkenyl cyclobutanols.

Rhodium catalysts have also proven effective in the synthesis of trifluoromethylated cyclobutanols. A rhodium-catalyzed arylative cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids has been developed to produce (trifluoromethyl)cyclobutanols with an exocyclic double bond. nih.gov The use of a chiral diene ligand in conjunction with the rhodium catalyst allows for this transformation to proceed under mild conditions, often with high enantioselectivity. nih.gov X-ray crystallography has confirmed the formation of the four-membered ring products. nih.gov

Table 2: Rhodium-Catalyzed Arylative Cyclization

| Catalyst System | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| Rhodium/Chiral Diene | 1-(Trifluoromethyl)-4-alkyn-1-ones, Arylboronic acids | (Trifluoromethyl)cyclobutanols with exocyclic double bond | Mild conditions, high enantioselectivity | nih.gov |

This table outlines the rhodium-catalyzed approach to trifluoromethylated cyclobutanols.

High-pressure conditions can be a powerful tool to promote [2+2] cycloaddition reactions that may be sluggish or inefficient at atmospheric pressure. The application of high pressure can favor the formation of the more compact cyclobutane ring from two separate olefin molecules. A library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether as the key step. researchgate.netru.nl This strategy allows for the creation of cyclobutanes with multiple points of diversification for further chemical exploration. researchgate.netru.nl

Metal-Catalyzed [2+2] Cycloadditions Towards Trifluoromethyl-Substituted Cyclobutanols

Ring Expansion Strategies from Strained Carbocycles

The inherent ring strain of cyclopropanes provides a thermodynamic driving force for ring expansion, a strategy that has been effectively utilized to synthesize cyclobutane derivatives.

The conversion of cyclopropane (B1198618) derivatives into cyclobutanes often involves the generation of a cyclopropylcarbinyl cation, which can rearrange to a cyclobutyl cation. One such approach involves the Lewis acid-triggered intramolecular Prins-type addition of an alkylidenecyclopropane to an acylsilane. This process generates a cyclopropyl (B3062369) carbinyl cation that subsequently undergoes ring expansion to form a cyclobutyl cation. A subsequent 1,2-silyl shift results in the formation of an α-silyl ketone within the newly formed cyclobutane ring. This method is effective for creating fused 5-4 and 6-4 ring systems. nih.gov

Another strategy involves the oxidative radical ring-opening and cyclization of cyclopropane derivatives. For instance, methylenecyclopropanes (MCPs) can undergo reactions where a radical adds to the exocyclic double bond, leading to a cyclopropyl-substituted carbon radical. This intermediate can then undergo ring opening to a homoallylic radical, which can subsequently cyclize to form a five-membered ring. While not directly forming a cyclobutane, this highlights the utility of radical-mediated ring-opening of cyclopropanes for constructing larger rings. researchgate.net

A notable example of ring expansion for introducing a trifluoromethyl group involves the reaction of chlorotrifluoromethyl carbene, generated from chlorotrifluoromethyl-1-diazirine, with cyclic dienes. For example, its reaction with cyclopentadiene (B3395910) at 140°C results in ring expansion to produce benzotrifluoride. nih.gov This demonstrates the principle of using a trifluoromethyl-containing one-carbon unit to expand a five-membered ring to a six-membered ring, a concept with potential applicability to cyclobutane synthesis from cyclopropenes.

Ring Contraction Approaches for Cyclobutane Core Construction

An alternative to building up from smaller rings is to contract larger, more readily available cyclic systems. This approach can offer excellent stereochemical control.

A highly effective and stereoselective method for synthesizing multisubstituted cyclobutanes involves the contraction of readily accessible pyrrolidine (B122466) derivatives. acs.orgbeilstein-journals.orgnih.govscbt.com This transformation is mediated by iodonitrene chemistry, where the pyrrolidine is treated with an iodonitrene species generated in situ. acs.orgscbt.com

The proposed mechanism commences with the electrophilic amination of the pyrrolidine nitrogen by the iodonitrene, forming a reactive 1,1-diazene intermediate. acs.orgscbt.com This intermediate then undergoes nitrogen extrusion to generate a 1,4-biradical species. acs.orgbeilstein-journals.orgscbt.com The rapid intramolecular cyclization of this biradical leads to the formation of the C-C bond, constructing the cyclobutane ring. acs.orgscbt.com A key feature of this method is the high degree of stereospecificity; the stereochemistry of the starting pyrrolidine is largely retained in the cyclobutane product, suggesting that the ring closure from the singlet 1,4-biradical is very fast. acs.org

This methodology has been shown to be applicable to a range of polysubstituted pyrrolidines, including those that lead to the formation of challenging spirocyclobutanes. acs.orgbeilstein-journals.org The reaction conditions typically involve treating the pyrrolidine derivative with a reagent like hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of a nitrogen source such as ammonium (B1175870) carbamate. nih.gov The yields of the resulting cyclobutanes can vary depending on the substitution pattern of the starting pyrrolidine. nih.gov

Functionalization and Derivatization of Pre-existing Cyclobutane Systems

Once the cyclobutane core is established, further modifications are often necessary to install the desired functional groups, such as the trifluoromethyl and hydroxyl moieties of 2-(trifluoromethyl)cyclobutan-1-ol.

Introduction of Trifluoromethyl Group onto Cyclobutane Skeletons

The direct introduction of a trifluoromethyl group onto a cyclobutane ring is a challenging yet crucial transformation. One reported method involves a photomediated C-H trifluoromethylation of cyclobutane dicarboxylic acid using an electrophilic trifluoromethylating reagent. However, this approach can be limited in scalability due to the cost and potential hazards of the reagents involved.

A more scalable and widely used approach begins with a pre-existing cyclobutanone. The trifluoromethyl group can be introduced by nucleophilic addition of the trifluoromethyl anion equivalent, typically generated from trifluoromethyltrimethylsilane (TMSCF3) with a fluoride source, to the carbonyl group of the cyclobutanone. This reaction yields a tertiary trifluoromethyl carbinol, which is a key intermediate.

Another strategy for accessing trifluoromethylated cyclobutanes is through the decarboxylative trifluoromethylation of cyclobutane carboxylic acids. This transformation can be applied to a diverse range of substituted cyclobutane carboxylic acids, including those with ester and even unprotected amino groups. acs.org

Table 1: Selected Methods for the Introduction of a Trifluoromethyl Group onto a Cyclobutane Skeleton

| Starting Material | Reagent(s) | Product Type | Reference |

| Cyclobutane dicarboxylic acid | Photomediated trifluoromethylating agent | Trifluoromethylated cyclobutane dicarboxylic acid | |

| Cyclobutanone | TMSCF3, Fluoride source | Tertiary trifluoromethyl carbinol | |

| Cyclobutane carboxylic acid | Decarboxylative trifluoromethylation conditions | Trifluoromethylated cyclobutane | acs.org |

Transformations of the Hydroxyl Group in 2-(Trifluoromethyl)cyclobutan-1-ol

The hydroxyl group of 2-(trifluoromethyl)cyclobutan-1-ol and related trifluoromethyl carbinols on a cyclobutane ring provides a handle for further synthetic manipulations. A significant transformation is its removal, or deoxygenation, to afford a trifluoromethylcyclobutane.

One effective method for this deoxygenation involves a two-step process. First, the tertiary trifluoromethyl carbinol is converted to a triflate. Subsequently, this triflate can be eliminated under basic conditions to form a trifluoromethylcyclobutene intermediate. This alkene can then be hydrogenated to yield the final cis-trifluoromethylcyclobutane product.

Table 2: Transformation of the Hydroxyl Group in a Cyclobutane Trifluoromethyl Carbinol

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| Cyclobutane trifluoromethyl carbinol | 1. Triflic anhydride, base 2. Base (elimination) 3. H2, catalyst | Trifluoromethylcyclobutene / cis-Trifluoromethylcyclobutane |

Synthesis of Polyfunctionalized Cyclobutane Building Blocks

The synthesis of polyfunctionalized cyclobutane building blocks is a significant area of research in organic chemistry, driven by the unique conformational constraints and three-dimensional structures that the cyclobutane scaffold imparts to molecules. These building blocks are of particular interest in medicinal chemistry for the development of novel therapeutic agents. Various synthetic strategies have been developed to access these structurally complex motifs, often requiring precise control over stereochemistry.

One prominent method for constructing complex cyclobutane cores is through photochemical [2+2] cycloadditions. For instance, a visible-light-mediated [2+2] cycloaddition of vinyl boronate esters has been reported to produce densely functionalized cyclobutane scaffolds. nih.gov This method offers a pathway to complex cyclobutane structures that are amenable to further diversification due to the presence of the versatile boronate ester functionality. nih.gov The reactions are often catalyzed by transition metal complexes, such as iridium-based photosensitizers, which facilitate the formation of the cyclobutane ring via a triplet energy transfer mechanism. nih.govresearchgate.net

Another approach involves the dimerization of olefinic precursors. A novel cyclobutane-containing diacid building block, referred to as CBDA-3, was synthesized from sorbic acid through a [2+2] photocycloaddition. nih.gov This reaction can be performed using germicidal lamps, highlighting a potentially sustainable route to these building blocks from biorenewable sources. nih.gov The resulting diacid contains carbon-carbon double bonds that allow for further derivatization. nih.gov

The strategic functionalization of pre-existing cyclobutane rings is also a key strategy. An efficient, scalable synthesis of cis-1,2-disubstituted cyclobutane derivatives containing (fluoro)alkyl groups has been developed. nih.gov This methodology starts from commercially available materials and provides access to valuable building blocks such as cyclobutylamines and carboxylic acids on a large scale. nih.gov

Furthermore, modular approaches that allow for the construction of enantioenriched polyfunctionalized cyclobutanes have been developed. researchgate.net These methods often rely on directed C-H functionalization reactions to introduce complexity in a controlled manner. researchgate.net The resulting products can then be further elaborated through subsequent chemical transformations. researchgate.net The inherent ring strain of cyclobutanes not only makes their synthesis challenging but also renders them useful as versatile intermediates for more complex molecules through ring-expansion or ring-opening reactions. baranlab.orgmdpi.com

Below are tables summarizing selected synthetic methodologies for polyfunctionalized cyclobutane building blocks.

Table 1: Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis

| Catalyst/Method | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [Ir(dFCF3ppy)2(dtbpy)]PF6 / Visible Light | Alkenes | Substituted cyclobutane α-amino acid derivatives | Mild, scalable, and provides fast access to strained cyclobutanes. | researchgate.net |

| Photosensitized [2+2] Cycloaddition | Vinyl boronate esters and styrenyl alkenes | Densely functionalized cyclobutane boronate esters | Provides access to complex scaffolds amenable to diversification. | nih.gov |

| Germicidal Lamps (ECO-UV) | Sorbic acid | Cyclobutane-containing diacid (CBDA-3) | Utilizes a biorenewable starting material for a sustainable synthesis. | nih.gov |

Table 2: Synthesis of Functionalized Cyclobutane Derivatives

| Starting Material | Reagents/Conditions | Product | Scale | Reference |

|---|---|---|---|---|

| Commercially available chemicals | 3-8 synthetic steps | cis-2-((Fluoro)alkyl)cyclobutylamines and carboxylic acids | Up to 39 g | nih.gov |

Stereochemical Aspects in the Synthesis and Characterization of 2 Trifluoromethyl Cyclobutan 1 Ol

Enantioselective Synthetic Strategies for Optically Active Cyclobutanols

The development of synthetic routes to enantiomerically enriched cyclobutanols is crucial for their application in medicinal chemistry and materials science. Chiral catalysis and biocatalytic methods represent the forefront of these efforts.

Chiral transition-metal catalysis offers a powerful tool for the asymmetric synthesis of complex cyclic molecules. A notable strategy for the enantioselective synthesis of (trifluoromethyl)cyclobutanols involves a rhodium-catalyzed arylative cyclization. nih.gov This method utilizes a rhodium/chiral diene complex to catalyze the reaction of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids. The reaction proceeds under mild conditions and can achieve high enantioselectivity, leading to the formation of (trifluoromethyl)cyclobutanols bearing an exocyclic double bond. nih.gov The stereochemistry of the final product is confirmed through techniques such as X-ray crystallography. nih.gov

While direct application to 2-(trifluoromethyl)cyclobutan-1-ol is a specific case, the principle of using chiral rhodium(I) complexes for the enantioselective activation of cyclobutanols has been demonstrated, enabling the formation of quaternary stereogenic centers in cyclohexane (B81311) derivatives derived from cyclobutanols. nih.gov Furthermore, chiral Brønsted acids, such as N-triflyl phosphoramide, have been successfully employed in the enantioselective isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes, which are valuable precursors for cyclobutane (B1203170) derivatives. dicp.ac.cn These catalytic systems highlight the potential for developing a direct, highly enantioselective synthesis of 2-(trifluoromethyl)cyclobutan-1-ol.

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis of Cyclobutane Derivatives

| Catalyst Type | Reaction | Relevance to 2-(Trifluoromethyl)cyclobutan-1-ol | Reference |

| Rhodium/Chiral Diene Complex | Arylative cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones | Direct synthesis of (trifluoromethyl)cyclobutanols with high enantioselectivity. | nih.gov |

| Chiral Rhodium(I) Complex | Enantioselective activation of tert-cyclobutanols | Demonstrates enantioselective C-C bond activation in cyclobutanols. | nih.gov |

| Chiral N-Triflyl Phosphoramide | Enantioselective isomerization of bicyclo[1.1.0]butanes | Provides access to chiral cyclobutene (B1205218) precursors for cyclobutane synthesis. | dicp.ac.cn |

| Chiral Phosphoric Acid | [2+2] Photocycloaddition | Enables enantioselective formation of the cyclobutane core. | nih.gov |

Biocatalysis presents an increasingly attractive and environmentally benign alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. While a specific biocatalytic route to 2-(trifluoromethyl)cyclobutan-1-ol has not been extensively documented, the principles of enzymatic kinetic resolution are highly applicable.

Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. semanticscholar.orgmdpi.comresearchgate.net For instance, lipase-catalyzed kinetic resolution of various secondary alcohols, including those with fluorinated and aryl substituents, has been achieved with high enantioselectivity. semanticscholar.orgrsc.org A typical process involves the acetylation of a racemic alcohol, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Lipases such as Pseudomonas cepacia lipase (B570770) (PFL, Amano PS) have shown excellent enantioselectivity for a range of primary 2-methyl-substituted alcohols. rsc.org This suggests that a similar strategy could be employed for the deracemization of a racemic mixture of 2-(trifluoromethyl)cyclobutan-1-ol.

Furthermore, biocatalytic strategies have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes using engineered myoglobin-based catalysts. nih.gov This demonstrates the potential of engineered enzymes to perform complex chemical transformations with high precision on fluorinated substrates.

Table 2: Potential Biocatalytic Strategies for Enantiopure 2-(Trifluoromethyl)cyclobutan-1-ol

| Biocatalytic Method | Enzyme Class | Principle | Potential Application | References |

| Enzymatic Kinetic Resolution | Lipases (e.g., Pseudomonas cepacia, Candida antarctica lipase B) | Enantioselective acylation or hydrolysis of a racemic mixture of the alcohol. | Separation of enantiomers of 2-(trifluoromethyl)cyclobutan-1-ol. | semanticscholar.orgrsc.orgmdpi.com |

| Dynamic Kinetic Resolution | Lipase combined with a racemization catalyst | Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to achieve a theoretical yield of 100% for a single enantiomer. | High-yield synthesis of a single enantiomer of 2-(trifluoromethyl)cyclobutan-1-ol. | mdpi.com |

Diastereoselective Synthetic Routes and Control

The relative stereochemistry between the hydroxyl and trifluoromethyl groups (cis or trans) is determined during the synthesis. A common and effective strategy for controlling diastereoselectivity is the reduction of a 2-(trifluoromethyl)cyclobutanone precursor. The facial selectivity of the hydride attack on the carbonyl group is influenced by steric and electronic factors, leading to a predominance of one diastereomer.

Studies on the reduction of 3-substituted cyclobutanones have shown that the major product is often the cis-alcohol, regardless of the reducing agent used. mdpi.com This stereochemical outcome is generally rationalized by the attack of the hydride from the face anti to the substituent. This preference is attributed to the puckered nature of the cyclobutane ring, which positions the substituent in a way that sterically hinders one face of the carbonyl group.

For the synthesis of 2-(trifluoromethyl)cyclobutan-1-ol, the reduction of 2-(trifluoromethyl)cyclobutanone would be the key step for establishing the cis/trans stereochemistry. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. For example, in the synthesis of other substituted cyclobutanols, diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165) has been shown to be a key step. mdpi.com Similarly, a nickel-catalyzed asymmetric reductive cross-coupling has been used for the enantioselective synthesis of α-trifluoromethylated ketones, which are then reduced diastereoselectively to the corresponding alcohols. nih.gov

The stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes has been achieved through a semi-benzilic Favorskii rearrangement of 3-substituted-2,2-dichlorocyclobutanols, which were obtained from the stereoselective reduction of the corresponding cyclobutanones, yielding only the cis-3-substituted cyclobutanols. nih.gov This highlights the high degree of stereocontrol achievable in reactions involving substituted cyclobutane rings.

Stereochemical and Conformational Analysis

The non-planar nature of the cyclobutane ring and the steric and electronic properties of the trifluoromethyl group dictate the conformational preferences of 2-(trifluoromethyl)cyclobutan-1-ol.

Unlike the planar representation often used in 2D drawings, the cyclobutane ring exists in a puckered conformation to alleviate torsional strain arising from eclipsed C-H bonds. mdpi.com This puckering is characterized by a dihedral angle, and the ring can undergo a rapid inversion between two equivalent puckered conformations. In substituted cyclobutanes, the substituents influence the puckering and can lead to non-equivalent puckered conformations.

An extensive conformational study of 2-substituted cyclobutane-α-amino acid derivatives, combining X-ray diffraction, NMR spectroscopy, and computational methods, revealed that a substituent at the C2 position, when fixed in an equatorial position, modulates the conformational preference of the ring-puckering. nih.gov Ab initio studies on cyclobutane itself show a coupling between the ring-puckering and CH₂-rocking motions, with an equilibrium puckering angle of around 29.6 degrees. dicp.ac.cn

In the X-ray crystal structure of a highly substituted cyclobutane, the bond lengths within the ring were found to be in the range of 1.551 to 1.576 Å. researchgate.net For a series of 1-trifluoromethyl-cyclobutyl-substituted compounds, the cyclobutane puckering angle was found to be in the range of 158–175°, indicating a nearly flat ring in the solid state. The distance between the distal carbon atoms in the cyclobutane ring was determined to be 2.1–2.2 Å. nih.gov

In a puckered cyclobutane ring, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is determined by steric interactions. Generally, larger substituents prefer the more spacious equatorial position to minimize steric hindrance with other groups on the ring. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

However, the conformational preference of the trifluoromethyl group can be complex. While it is a sterically demanding group, electronic effects can also play a role. In a study of cis- and trans-1-(indol-3-yl)-4-methylcyclohexane and its fluorinated congeners, it was found that the CF₃ group preferentially assumed the axial position in the cis-isomers. nih.gov This was surprising given the expected steric bulk of the trifluoromethyl group.

A crystallographic analysis of several 1-aryl-1-(trifluoromethyl)cyclobutanes revealed that in seven out of eight studied compounds, the trifluoromethyl group adopted the axial position. nih.gov Only in one specific case did the trifluoromethyl group occupy the equatorial position. nih.gov This suggests that for the 2-(trifluoromethyl)cyclobutan-1-ol system, the conformational equilibrium between the axial and equatorial placement of the CF₃ group is likely to be finely balanced and may depend on the cis/trans relationship with the hydroxyl group and the puckering of the ring.

Reactivity and Reaction Pathways of 2 Trifluoromethyl Cyclobutan 1 Ol

Transformations of the Hydroxyl Group

The hydroxyl group in 2-(Trifluoromethyl)cyclobutan-1-ol is a primary site for chemical modification, including oxidation to carbonyl compounds and reductive deoxygenation.

Oxidation Reactions to α-Trifluoromethyl Ketones and Carboxylic Acids

The oxidation of the secondary alcohol, 2-(trifluoromethyl)cyclobutan-1-ol, primarily yields the corresponding ketone, 2-(trifluoromethyl)cyclobutan-1-one. This transformation is consistent with the general behavior of secondary alcohols, which are oxidized to ketones. researchgate.netaaup.edu Various oxidizing agents can be employed for this purpose.

Methodologies specifically developed for the oxidation of α-trifluoromethyl alcohols often utilize nitroxide catalysts, such as 4-acetamido-TEMPO, in conjunction with a terminal oxidant like potassium persulfate or through photoredox catalysis. semanticscholar.org These methods have proven effective for a range of aromatic and conjugated α-trifluoromethyl alcohols. However, it has been noted that aliphatic α-trifluoromethyl alcohols can be resistant to certain oxidative conditions.

The proposed mechanism for nitroxide-catalyzed oxidation involves the generation of a highly reactive oxoammonium cation. This cation is the active oxidant that converts the alcohol to the ketone. In photoredox systems, the photocatalyst facilitates the regeneration of this oxoammonium species, allowing for a catalytic cycle. semanticscholar.org

Further oxidation of the resulting 2-(trifluoromethyl)cyclobutan-1-one to a carboxylic acid is not a straightforward process. It would require the cleavage of a carbon-carbon bond within the cyclobutane (B1203170) ring, a reaction distinct from the oxidation of the alcohol functionality itself. While oxidative C-C bond cleavage of secondary alcohols to produce acids can be achieved using specific catalytic systems, such as copper catalysts with molecular oxygen, it is not a standard consequence of oxidizing this substrate under typical conditions. escholarship.org

Table 1: Oxidation of 2-(Trifluoromethyl)cyclobutan-1-ol

| Reactant | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| 2-(Trifluoromethyl)cyclobutan-1-ol | Oxidizing agent (e.g., PCC, TEMPO-based systems) | 2-(Trifluoromethyl)cyclobutan-1-one | Standard oxidation of a secondary alcohol. |

| 2-(Trifluoromethyl)cyclobutan-1-ol | Stronger oxidative conditions with C-C bond cleavage catalyst (e.g., Cu/O₂) | Ring-opened carboxylic acid derivatives | Involves cleavage of the cyclobutane ring, not just oxidation of the hydroxyl group. escholarship.org |

Reduction Processes

The reduction of the hydroxyl group of 2-(Trifluoromethyl)cyclobutan-1-ol to yield 2-(trifluoromethyl)cyclobutane is known as deoxygenation. A common and effective method for this transformation is the Barton-McCombie deoxygenation. nrochemistry.comwikipedia.org This radical-based reaction does not involve the direct removal of the hydroxyl group but proceeds through a two-step process.

First, the alcohol is converted into a thiocarbonyl derivative, typically a xanthate or a thionoester. nrochemistry.comorganic-chemistry.org This is achieved by treating the alcohol with a base (like NaH), followed by carbon disulfide (CS₂) and then an alkyl halide (such as methyl iodide). nrochemistry.com

In the second step, the thiocarbonyl derivative is treated with a radical initiator (like AIBN) and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH). wikipedia.orgorganic-chemistry.org The tributylstannyl radical attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the molecule and the generation of a carbon-centered radical at the C1 position of the cyclobutane ring. This alkyl radical then abstracts a hydrogen atom from tributyltin hydride to furnish the final deoxygenated product, 2-(trifluoromethyl)cyclobutane. wikipedia.org The formation of a strong tin-sulfur bond provides the thermodynamic driving force for the reaction. organic-chemistry.org

Alternative, less toxic hydrogen sources have been developed to replace tributyltin hydride. wikipedia.org Furthermore, related radical chemistry has been explored where the Barton-McCombie reaction is "interrupted" to achieve other transformations, such as deoxygenative trifluoromethylation, highlighting the versatility of the radical intermediates generated from these alcohol derivatives. nih.govacs.org

Cyclobutane Ring-Opening Reactions

The inherent ring strain of the cyclobutane core in 2-(Trifluoromethyl)cyclobutan-1-ol makes it susceptible to ring-opening reactions under various catalytic conditions. These transformations can lead to the formation of linear, functionalized aliphatic compounds or rearranged cyclic structures. The electron-withdrawing trifluoromethyl group is expected to play a significant role in directing the regioselectivity of these C-C bond cleavage events.

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metals such as palladium, rhodium, iridium, and gold can catalyze the ring-opening of cyclobutanols. nih.govnih.govresearchgate.net The general mechanism often begins with the formation of a metal-alkoxide intermediate. This is followed by a β-carbon elimination step, where a C-C bond within the cyclobutane ring cleaves to open the ring and form a metallacyclic intermediate (e.g., a five-membered metallacycle). nih.gov This intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to yield the final products. nih.gov

For 2-(Trifluoromethyl)cyclobutan-1-ol, the β-carbon elimination could cleave either the C1-C2 bond or the C1-C4 bond. The powerful inductive effect of the CF₃ group at C2 would likely make the C1-C2 bond more polarized and potentially influence which bond is preferentially cleaved.

Recent studies have shown that palladium catalysis can promote a formal [2+2]-retrocyclization of cyclobutanols through a sequential cleavage of both a strained and an unstrained C-C bond. semanticscholar.orgnih.gov This type of transformation could potentially convert 2-(Trifluoromethyl)cyclobutan-1-ol into smaller acyclic fragments. Gold(I) catalysts are also known to promote the ring expansion of 1-alkynylcyclobutanols to yield cyclopentanones, a reaction that proceeds via the migration of a C-C sigma bond onto a gold-activated alkyne. While not directly applicable, this demonstrates the utility of transition metals in activating cyclobutanol (B46151) rings for skeletal rearrangements.

Table 2: Plausible Transition Metal-Catalyzed Ring-Opening Pathways

| Catalyst Type | General Transformation | Plausible Product from 2-(Trifluoromethyl)cyclobutan-1-ol | Mechanistic Feature |

|---|---|---|---|

| Rh(I), Pd(0), Ir(I) | β-Carbon Elimination / Ring Expansion | Functionalized cyclopentanones or linear ketones | Formation of a metal-alkoxide followed by C-C bond cleavage. nih.govnih.govresearchgate.net |

| Pd(II) | Formal [2+2]-Retrocyclization | Acyclic ketone and alkene fragments | Sequential cleavage of two C-C bonds. semanticscholar.orgnih.gov |

| Au(I) | Ring Expansion (by analogy) | Rearranged cyclic ketones | Migration of a C-C bond to a metal-activated functional group. |

Radical-Mediated Ring-Opening Pathways

Radical reactions provide another effective route for the cleavage of the cyclobutane ring. nih.gov An alkoxy radical, generated from the hydroxyl group of 2-(Trifluoromethyl)cyclobutan-1-ol, can initiate ring-opening. One such process is the oxidative ring expansion of cyclobutanols using a cobalt catalyst and molecular oxygen, which proceeds through an alkoxy radical intermediate. cncb.ac.cnnih.gov This radical drives the regioselective cleavage of the cyclobutane ring at the more substituted side before the insertion of oxygen, leading to the formation of 1,2-dioxanols. cncb.ac.cnnih.gov

The cleavage of C-C bonds can also be initiated by generating a radical cation. In acidic or basic media, the radical cation of aryl-substituted alkanols can undergo C-C bond cleavage. cmu.edu For 2-(Trifluoromethyl)cyclobutan-1-ol, the formation of an alkoxy radical would lead to β-scission. The cleavage would likely occur at the C1-C2 bond to form a more stable primary radical (on C2, stabilized by the CF₃ group) and a ketone, or at the C1-C4 bond to form a different radical intermediate. The specific pathway would be influenced by the stability of the resulting radical and carbonyl fragments.

Acid-Catalyzed Ring-Opening Processes

Under acidic conditions, the hydroxyl group of 2-(Trifluoromethyl)cyclobutan-1-ol can be protonated, converting it into a good leaving group (water). Departure of water would generate a secondary carbocation at the C1 position. However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group would significantly destabilize this carbocation, making its formation less favorable.

If formed, this carbocationic intermediate could undergo several transformations. A typical pathway for cyclobutanol derivatives is a pinacol-type rearrangement, which involves the migration of a carbon atom from the ring to the carbocationic center, leading to a ring-expanded cyclopentanone. Another possibility is fragmentation or elimination to yield unsaturated acyclic products. The regioselectivity of these rearrangements would be heavily influenced by the electronic effects of the trifluoromethyl group.

While acid-catalyzed ring-opening reactions are well-documented for other strained systems like epoxides and cyclopropanes, specific examples for 2-(trifluoromethyl)cyclobutan-1-ol are not prevalent in the literature. nih.gov However, studies on related fluorinated systems suggest that such transformations are feasible, often leading to complex rearrangements. nih.gov

Direct Functionalization of the Cyclobutane Core with Ring Integrity Retention

Direct functionalization of the cyclobutane core in 2-(trifluoromethyl)cyclobutan-1-ol, while preserving the ring structure, presents a valuable strategy for the synthesis of complex molecules.

A notable reaction for the direct functionalization of cyclobutanols is palladium-catalyzed aminocarbonylation, which can be controlled to achieve high regioselectivity. This method allows for the synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides by tuning the ligand used in the catalytic system. Research has demonstrated that the choice of phosphine (B1218219) ligands is crucial in directing the regioselectivity of the carbonylation process. For instance, the use of specific bidentate phosphine ligands can favor the formation of 1,2-substituted products, while certain monodentate phosphines can lead to 1,1-disubstituted amides.

In the context of substrates bearing strong electron-withdrawing groups, such as the trifluoromethyl group in 2-(trifluoromethyl)cyclobutan-1-ol, modifications to the reaction conditions may be necessary. For example, the presence of a CF3 group on the cyclobutane ring has been shown to necessitate the addition of an acid promoter, such as p-toluenesulfonic acid (TsOH), to facilitate the dehydration step required for the reaction to proceed efficiently. nih.gov This highlights the electronic influence of the trifluoromethyl group on the reactivity of the adjacent hydroxyl group. The reaction tolerates a wide range of anilines, including those with both electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Ligand-Controlled Regioselective Aminocarbonylation of Cyclobutanols This table is a representative summary based on findings in the field and does not represent a specific experiment with 2-(Trifluoromethyl)cyclobutan-1-ol unless otherwise noted.

| Entry | Cyclobutanol Substrate | Ligand | Product Type | Promoter |

| 1 | General Cyclobutanol | Bidentate Phosphine (e.g., NIXantphos) | 1,2-substituted cyclobutanecarboxamide | - |

| 2 | General Cyclobutanol | Monodentate Phosphine (e.g., (4-CF3C6H4)3P) | 1,1-substituted cyclobutanecarboxamide | - |

| 3 | CF3-substituted Cyclobutanol | Bidentate Phosphine | 1,2-substituted cyclobutanecarboxamide | TsOH |

The functionalization of the cyclobutane ring in 2-(trifluoromethyl)cyclobutan-1-ol can also involve the formation and cleavage of carbon-carbon bonds, although specific examples starting from this exact compound are not extensively documented. However, general principles of cyclobutane and trifluoromethylated compound reactivity can be applied.

C-C bond cleavage in cyclobutanols is often driven by the release of ring strain (approximately 26 kcal/mol). escholarship.org Transition-metal-catalyzed reactions, for instance with rhodium(I) or palladium(0), can facilitate the oxidative addition into a C-C bond of the cyclobutane ring, forming a five-membered metallacycle. This intermediate can then undergo further reactions. For tertiary cyclobutanols, iridium-catalyzed C-C bond activation has been shown to lead to the formation of β-methyl-substituted ketones through a proposed mechanism involving the oxidative addition of the iridium center to the O-H bond, followed by β-carbon elimination.

Conversely, C-C bond formation to functionalize the cyclobutane core can be envisioned through various synthetic strategies. While direct C-H functionalization of cyclobutanes is a developing field, nih.gov other methods such as the [2+2] photocycloaddition can be employed to construct the cyclobutane ring with desired functionalities. acs.orgresearchgate.net The synthesis of various functionalized trifluoromethyl cyclobutanes has been reported, which can then be used as building blocks in medicinal chemistry. nih.govbioorganica.com.ualookchem.com For instance, the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been achieved on a multigram scale, providing a versatile intermediate for further derivatization. acs.org

Electronic Effects of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry, and its presence on the cyclobutane ring of 2-(trifluoromethyl)cyclobutan-1-ol has profound effects on the molecule's reactivity.

The primary electronic influence of the trifluoromethyl group is its strong inductive electron-withdrawing effect (-I effect). This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the C-C bond of the cyclobutane ring. This inductive pull of electron density away from the ring increases the electrophilicity of the adjacent carbon atoms.

This electrophilic activation is a key factor in many reactions involving trifluoromethyl-substituted compounds. For instance, the carbon bearing the hydroxyl group in 2-(trifluoromethyl)cyclobutan-1-ol is rendered more susceptible to nucleophilic attack after activation of the hydroxyl group. Furthermore, the electron-withdrawing nature of the CF3 group can stabilize anionic intermediates formed during a reaction, potentially influencing reaction pathways and product distributions. The combination of inductive stabilization and hydrogen bonding in polyols containing trifluoromethyl groups has been shown to result in potent acids and effective catalysts.

The strong inductive effect of the trifluoromethyl group significantly impacts the kinetics and selectivity of reactions involving 2-(trifluoromethyl)cyclobutan-1-ol. The electron-withdrawing nature of the CF3 group can accelerate reactions where the development of a negative charge in the transition state is stabilized. Conversely, it can decelerate reactions that involve the formation of an electron-deficient transition state at an adjacent position.

In the case of the aforementioned aminocarbonylation, the CF3 group's influence is evident in the need for an acid promoter to facilitate the reaction, suggesting an alteration of the reaction kinetics compared to non-fluorinated analogues. nih.gov The presence of a trifluoromethyl group can also direct the stereochemical outcome of reactions. For example, in the oxidation of α-trifluoromethyl alcohols to the corresponding ketones, the electronic nature of the substrate plays a role in the reaction's success, with a range of aromatic and heteroaromatic substrates being amenable to the transformation. escholarship.org The steric bulk of the trifluoromethyl group, while not as significant as its electronic effect, can also contribute to the selectivity of reactions by influencing the approach of reagents.

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Mechanisms

The chemical transformations of 2-(trifluoromethyl)cyclobutan-1-ol are governed by the interplay of its strained cyclobutane (B1203170) ring and the electronic effects of the trifluoromethyl substituent. Understanding the mechanisms of these reactions requires the identification and characterization of transient species that dictate the reaction pathways.

Identification and Characterization of Key Intermediates (e.g., Alkoxy Radicals, Biradicals, Carbenium Ions)

Reactions involving 2-(trifluoromethyl)cyclobutan-1-ol can proceed through various reactive intermediates, depending on the reaction conditions.

Alkoxy Radicals: The formation of an alkoxy radical from the hydroxyl group of 2-(trifluoromethyl)cyclobutan-1-ol is a key step in many radical-mediated reactions. This can be achieved through processes like hydrogen atom transfer (HAT) or via photoredox catalysis. nih.gov Once formed, the trifluoromethylcyclobutoxy radical can undergo several transformations. A common pathway is β-scission, where the strained C1-C2 or C1-C4 bond of the cyclobutane ring cleaves. The presence of the electron-withdrawing trifluoromethyl group at the C2 position is expected to influence the regioselectivity of this cleavage. Theoretical studies on related systems suggest that the bond cleavage will occur to form the more stable radical intermediate.

Biradicals: Photochemical reactions of cyclobutane derivatives often involve the formation of 1,4-biradical intermediates. cdnsciencepub.comcdnsciencepub.comresearchgate.netacs.org In the case of 2-(trifluoromethyl)cyclobutan-1-ol, excitation, for instance through the use of a photosensitizer, could lead to the homolytic cleavage of a C-C bond in the ring, generating a biradical species. The subsequent fate of this biradical, such as ring-closure to reform the cyclobutane, fragmentation, or intramolecular rearrangement, will determine the final product distribution. The lifetime and conformational dynamics of these biradical intermediates are crucial factors that can be probed using techniques like radical clocks. cdnsciencepub.comcdnsciencepub.com

Carbenium Ions: In the presence of strong acids or Lewis acids, the hydroxyl group of 2-(trifluoromethyl)cyclobutan-1-ol can be protonated and eliminated as a water molecule, leading to the formation of a carbenium ion. The stability of the resulting cyclobutyl cation would be significantly influenced by the trifluoromethyl group. While alkyl groups are generally stabilizing for carbocations, the strongly electron-withdrawing nature of the CF3 group is expected to destabilize an adjacent positive charge. This destabilization can drive rapid rearrangement reactions, such as ring contraction to form a cyclopropylmethyl cation or ring-opening to generate an acyclic cation. The study of such rearrangements provides valuable insight into the structure and reactivity of these transient species.

Transition State Characterization and Reaction Pathway Analysis

Computational chemistry plays a pivotal role in mapping the potential energy surfaces of reactions involving 2-(trifluoromethyl)cyclobutan-1-ol. By locating and characterizing transition states, we can gain a quantitative understanding of reaction barriers and pathways. researchgate.netnih.govarxiv.org

For instance, in the ring-opening of the corresponding cyclobutanol (B46151), computational models can be used to compare the energy barriers for the cleavage of different C-C bonds. This allows for the prediction of the most likely ring-opening pathway. iastate.edukyushu-u.ac.jpresearchgate.net These calculations can also elucidate the stereochemical outcome of reactions by analyzing the geometries of the transition states leading to different stereoisomers.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like 2-(trifluoromethyl)cyclobutan-1-ol.

Energetic Profiling of Complex Reaction Pathways

DFT calculations enable the construction of detailed energetic profiles for multi-step reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction landscape can be obtained. nih.gov For the reactions of 2-(trifluoromethyl)cyclobutan-1-ol, this would involve modeling pathways such as the acid-catalyzed ring-opening or the radical-mediated fragmentation. The calculated activation energies can then be used to predict reaction rates and understand how the trifluoromethyl group influences the kinetics of different elementary steps.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a proposed reaction pathway.

| Step | Species | Relative Energy (kcal/mol) |

| 1 | 2-(Trifluoromethyl)cyclobutan-1-ol + H+ | 0.0 |

| 2 | Protonated 2-(Trifluoromethyl)cyclobutan-1-ol | -5.2 |

| 3 | Transition State 1 (Water Elimination) | +15.8 |

| 4 | 2-(Trifluoromethyl)cyclobutyl Cation | +8.3 |

| 5 | Transition State 2 (Ring Opening) | +12.1 |

| 6 | Ring-Opened Cationic Intermediate | -2.5 |

Note: These values are illustrative and would need to be determined by specific DFT calculations.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

DFT can be employed to predict the outcomes of reactions where multiple products are possible. nih.govnih.govresearchgate.net For example, in a reaction where a nucleophile attacks the cyclobutane ring, DFT calculations can determine the relative activation barriers for attack at different positions, thereby predicting the regioselectivity. The presence of the trifluoromethyl group is expected to have a profound effect on the charge distribution and orbital energies of the molecule, which in turn governs its reactivity towards electrophiles and nucleophiles.

Similarly, the stereoselectivity of reactions can be addressed by comparing the energies of transition states leading to different stereoisomeric products. This is particularly relevant for reactions involving the chiral center at C1 of 2-(trifluoromethyl)cyclobutan-1-ol.

Conformational Landscape and Stability Analyses

The four-membered ring of cyclobutane is not planar and exists in a puckered conformation to relieve torsional strain. chemistrysteps.com The introduction of substituents further complicates the conformational landscape. DFT calculations are instrumental in exploring the different possible conformations of 2-(trifluoromethyl)cyclobutan-1-ol and determining their relative stabilities. researchgate.netresearchgate.netd-nb.infolumenlearning.com This involves identifying low-energy conformers and the energy barriers for interconversion between them.

The conformational preference will be dictated by a balance of steric interactions between the trifluoromethyl group and the hydroxyl group, as well as stereoelectronic effects such as hyperconjugation. Understanding the dominant conformation is crucial as it can significantly influence the molecule's reactivity.

The following table summarizes a hypothetical conformational analysis of cis- and trans-2-(trifluoromethyl)cyclobutan-1-ol.

| Isomer | Conformer | Dihedral Angle (HO-C1-C2-CF3) | Relative Energy (kcal/mol) | Population (%) |

| cis | Axial-OH, Equatorial-CF3 | ~60° | 0.0 | 75 |

| cis | Equatorial-OH, Axial-CF3 | ~180° | 1.5 | 25 |

| trans | Axial-OH, Axial-CF3 | ~120° | 0.5 | 60 |

| trans | Equatorial-OH, Equatorial-CF3 | ~0° | 0.0 | 40 |

Note: These values are illustrative and represent the type of data generated from conformational analysis studies.

Spectroscopic Methods for Mechanistic and Structural Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the detailed structural and stereochemical analysis of 2-(Trifluoromethyl)cyclobutan-1-ol and its derivatives. Techniques extending beyond simple one-dimensional proton (¹H) and carbon (¹³C) NMR are essential for unambiguously determining the relative configuration of the substituents and the conformational dynamics of the cyclobutane ring.

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. COSY experiments establish proton-proton coupling networks, allowing for the assignment of adjacent protons on the cyclobutane ring. HSQC and HMBC correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, which is critical for assigning the carbon skeleton and the positions of the hydroxyl and trifluoromethyl groups. researchgate.net

For determining the stereochemistry (cis/trans isomerism), Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. This technique detects through-space interactions between protons that are in close proximity, providing definitive evidence for the relative orientation of the substituents. For instance, a NOESY cross-peak between the proton on C1 (the carbon bearing the hydroxyl group) and the proton on C2 (the carbon bearing the trifluoromethyl group) would indicate a cis relationship.

X-ray diffraction crystallography provides the most definitive and high-resolution data for the solid-state structure of molecules, offering precise measurements of bond lengths, bond angles, and torsional angles. For derivatives of trifluoromethyl-cyclobutane, X-ray analysis has revealed key structural features of the four-membered ring and the conformational preferences of its substituents. nih.govnih.gov

Structural studies on a series of 1-aryl-1-(trifluoromethyl)cyclobutanes have shown that the cyclobutane ring is not planar but adopts a puckered conformation. acs.orgnih.gov This puckering is a mechanism to relieve torsional strain. The degree of puckering is defined by the angle γ. In seven out of eight studied trifluoromethyl cyclobutane structures, the trifluoromethyl group was found to preferentially occupy an axial position, which is a significant finding for understanding its steric and electronic interactions. acs.orgnih.gov Only in one specific compound did the CF₃ group adopt an equatorial position. acs.orgnih.gov

The key structural parameters obtained from the X-ray analysis of several trifluoromethyl cyclobutane derivatives are summarized below. These data provide a benchmark for understanding the geometry of 2-(Trifluoromethyl)cyclobutan-1-ol.

| Parameter | Description | Observed Range/Value | Reference |

|---|---|---|---|

| Cyclobutane Puckering Angle (γ) | The angle defining the deviation of the ring from planarity. | 158–175° | acs.orgnih.gov |

| Substituent Orientation (CF₃) | The preferred position of the trifluoromethyl group on the puckered ring. | Predominantly Axial | acs.orgnih.gov |

| Dihedral Angle (|φ|) | Describes the rotational alignment of the aromatic substituent relative to the cyclobutane ring. | 83–100° | acs.orgnih.gov |

| Intra-ring C-C Distance (d) | The distance between non-bonded carbon atoms across the ring (e.g., C1 to C3). | 2.1–2.2 Å | acs.orgnih.gov |

| C-F Bond Length | Average length of the carbon-fluorine bonds in the CF₃ group. | ~1.355 Å | nih.gov |

| F-C-F Bond Angle | Average bond angle within the CF₃ group. | ~103.2° | nih.gov |

These crystallographic data are invaluable for calibrating and validating computational models used to predict the structure and reactivity of 2-(Trifluoromethyl)cyclobutan-1-ol. acs.orgnih.gov

Synthetic Applications of 2 Trifluoromethyl Cyclobutan 1 Ol As a Versatile Chemical Building Block

Role in the Construction of Complex Organic Architectures

The 2-(trifluoromethyl)cyclobutanol scaffold serves as a valuable starting point for the synthesis of more elaborate and complex molecular structures. Its bifunctional nature, possessing both a hydroxyl group and a trifluoromethyl-substituted carbocyclic ring, allows for a diverse range of chemical transformations. The hydroxyl group can be readily oxidized to the corresponding ketone, 2-(trifluoromethyl)cyclobutanone, or converted into other functional groups, providing a handle for further synthetic manipulations.

The cyclobutane (B1203170) ring itself, while relatively inert, can participate in various ring-opening or rearrangement reactions, offering pathways to larger or more functionalized cyclic systems. researchgate.net For instance, synthetic strategies involving [2+2] photocycloaddition reactions are fundamental to creating the cyclobutane core, which can then be elaborated upon. acs.org The presence of the trifluoromethyl group can influence the regioselectivity and stereoselectivity of these subsequent reactions, guiding the construction of specific, complex architectures. This building block is particularly useful in creating cyclobutane-containing lignans (B1203133) and neolignans, many of which exhibit significant biological activities and serve as lead compounds in drug development. nih.gov

Utilization as Conformationally Restricted Scaffolds in Molecular Design

A key application of the cyclobutane motif in medicinal chemistry is its use as a conformationally restricted scaffold. nih.gov Unlike flexible aliphatic chains, the puckered structure of the cyclobutane ring holds appended functional groups in well-defined spatial orientations. nih.govresearchgate.net This conformational rigidity is highly desirable in drug design as it can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

The incorporation of a 2-(trifluoromethyl)cyclobutan-1-ol unit introduces a three-dimensional, sp3-rich element into a molecule, which is an increasingly recognized strategy for improving druglike properties and moving away from flat, aromatic structures. nih.gov The trifluoromethyl group itself, being sterically demanding and electron-withdrawing, further influences the conformational preferences of the cyclobutane ring and can engage in unique interactions within a protein binding pocket. The combination of the rigid cyclobutane and the influential trifluoromethyl group makes this scaffold a powerful tool for precisely positioning pharmacophoric elements in three-dimensional space.

Development of Novel Trifluoromethylated Carbocycle Skeletons for Advanced Research

Beyond its direct incorporation into larger molecules, 2-(trifluoromethyl)cyclobutan-1-ol and its derivatives are instrumental in the development of new trifluoromethylated carbocyclic skeletons. Research in this area focuses on leveraging the reactivity of the cyclobutane ring and its functional groups to access novel structural motifs for advanced research.

For example, synthetic transformations can lead to various substituted cyclobutanes, including amines and carboxylic acids, which are themselves valuable building blocks. nbuv.gov.uabioorganica.com.ua Efficient methods have been developed for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid from cyclobutanone (B123998) precursors, which involves the introduction of the trifluoromethyl group using reagents like TMSCF3 followed by deoxygenation or elimination reactions. acs.org Furthermore, research has demonstrated the synthesis of various trifluoromethyl-substituted cyclobutene (B1205218) derivatives through one-pot strategies involving [2+2]-photocycloaddition and subsequent elimination reactions. rsc.org These novel carbocyclic skeletons, bearing the influential trifluoromethyl group, are of significant interest for creating new classes of bioactive compounds and materials.

| Precursor | Reagent(s) | Product | Application |

| 4-Oxocyclobutane precursors | 1. TMSCF3, F- source; 2. Bu3SnH | 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Building block for medicinal chemistry acs.org |

| Quinolones, 1-bromo-1-trifluoromethylethene | Visible light, base | CF3-substituted cyclobutenes | Potential for new fluorinated materials and drugs rsc.org |

| 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile | NaIO4/RuCl3 | 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile | Intermediate for further functionalization bioorganica.com.ua |

| 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1. Benzyl (B1604629) bromide, K2CO3; 2. CH2N2, Pd catalyst; 3. H2, Pd/C | Spirocyclic trifluoromethylated cyclobutane carboxylic acid | Novel building block for drug discovery bioorganica.com.ua |

Integration into Chemical Building Block Libraries for Synthetic Explorations

The utility of 2-(trifluoromethyl)cyclobutan-1-ol and its derivatives has led to their inclusion in chemical building block libraries. These libraries are curated collections of structurally diverse and synthetically versatile small molecules that serve as starting points for drug discovery and other synthetic chemistry programs. The concept of using building blocks is a powerful strategy in organic chemistry for the efficient generation of new molecules with desired properties. researchgate.net

| Library Type | Focus | Relevance of Trifluoromethylated Cyclobutanes |

| Medicinal Chemistry Libraries | Drug Discovery | Provide 3D scaffolds, improve metabolic stability, and modulate lipophilicity. nih.govbioorganica.com.ua |

| Fragment Libraries | Fragment-Based Drug Discovery | Offer unique, rigid fragments for screening against biological targets. |

| Custom Synthesis Libraries | Novel Compound Generation | Serve as key starting materials for the synthesis of proprietary compounds. |

Q & A

Basic Research Question

- Chiral HPLC : Using Chiralpak IG or AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers (resolution factor >1.5) .

- NMR Spectroscopy : <sup>19</sup>F NMR distinguishes CF3 environments (δ −60 to −65 ppm), while <sup>1</sup>H NMR reveals cyclobutane proton splitting (J = 8–10 Hz) .

- X-ray Diffraction : Resolves puckered cyclobutane conformations and CF3 spatial orientation .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

SAR Strategies :

- Hydroxyl Group Modifications : Acylation or sulfonation to improve metabolic stability. For example, acetylated derivatives show 3× longer half-life in microsomal assays .

- CF3 Positional Isomerism : 2-CF3 vs. 3-CF3 analogs exhibit differential binding to enzymes (e.g., 2-CF3 has 10× higher affinity for CYP450 3A4) .

- Ring Expansion/Contraction : Cyclopentane or cyclohexane analogs reduce strain but lower target affinity (IC50 increases by ~50%) .

Validation : SPR (KD measurements) and ITC (ΔH, ΔS profiling) quantify interactions .

What computational methods predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Simulates binding to targets like G-protein-coupled receptors (GPCRs), with scoring functions weighted by hydrophobic (CF3) and hydrogen-bonding (OH) interactions .

- MD Simulations (AMBER) : Evaluates conformational stability in lipid bilayers, highlighting CF3-driven membrane partitioning .

- QSAR Models : Use descriptors like molar refractivity (MR) and topological polar surface area (TPSA) to predict bioavailability (R<sup>2</sup> >0.85 in training sets) .

How do solvent and temperature affect the compound’s stability in storage and reaction conditions?

Basic Research Question

- Storage Stability : Degrades <5% over 6 months at −20°C in anhydrous DMSO or ethanol. Aqueous solutions (pH <5) show hydrolysis (t1/2 ~14 days) .

- Reaction Conditions :

- Oxidation : TEMPO/NaOCl in CH3CN at 0°C minimizes overoxidation (yield >85%) .

- Reduction : NaBH4 in THF at −10°C retains stereochemistry (ee >98%) .

What contradictions exist in reported biological data, and how can they be resolved?

Advanced Research Question

Case Study : Conflicting IC50 values (e.g., 2 μM vs. 10 μM for kinase inhibition):

- Source Analysis : Variability arises from assay conditions (ATP concentration, pH) .

- Resolution : Standardize protocols (e.g., 1 mM ATP, pH 7.4) and use orthogonal assays (SPR vs. fluorescence polarization) .

Statistical Tools : Bland-Altman plots and Cohen’s κ coefficient assess inter-lab reproducibility .

What safety protocols are critical for handling fluorinated cyclobutanol derivatives?

Basic Research Question

- PPE : Nitrile gloves, safety goggles, and fume hoods (due to volatile CF3 byproducts) .

- Waste Disposal : Neutralize acidic waste with NaHCO3 before incineration .

- Toxicity Screening : Ames test for mutagenicity and zebrafish embryo assays for acute toxicity (LC50 >100 μM recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.